4-(3,4,5-Trifluoro-phenoxy)butanenitrile
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Overview
Description
4-(3,4,5-Trifluoro-phenoxy)butanenitrile is an organic compound with the molecular formula C10H8F3NO and a molecular weight of 215.17 g/mol It is characterized by the presence of a trifluorophenoxy group attached to a butanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-Trifluoro-phenoxy)butanenitrile typically involves the reaction of 3,4,5-trifluorophenol with 4-bromobutanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-Trifluoro-phenoxy)butanenitrile undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The trifluorophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atoms.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various oxidation states and derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar aprotic solvents like DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include substituted phenoxy derivatives, carboxylic acids, amides, and various oxidation or reduction products .
Scientific Research Applications
4-(3,4,5-Trifluoro-phenoxy)butanenitrile has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-(3,4,5-Trifluoro-phenoxy)butanenitrile involves its interaction with specific molecular targets and pathways. The trifluorophenoxy group can enhance the compound’s lipophilicity and ability to penetrate biological membranes. The nitrile group can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3,4-Trifluoro-phenoxy)butanenitrile
- 4-(3,4-Difluoro-phenoxy)butanenitrile
- 4-(3,5-Difluoro-phenoxy)butanenitrile
Uniqueness
4-(3,4,5-Trifluoro-phenoxy)butanenitrile is unique due to the presence of three fluorine atoms on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity. The trifluorophenoxy group imparts distinct electronic and steric properties, making this compound particularly valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(3,4,5-trifluorophenoxy)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c11-8-5-7(6-9(12)10(8)13)15-4-2-1-3-14/h5-6H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKRJQHRGIVYEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)OCCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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